4-Methylfluoranthen-8-OL
CAS No.: 88020-92-2
Cat. No.: VC19262225
Molecular Formula: C17H12O
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88020-92-2 |
|---|---|
| Molecular Formula | C17H12O |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | 4-methylfluoranthen-8-ol |
| Standard InChI | InChI=1S/C17H12O/c1-10-5-7-15-16-9-11(18)6-8-13(16)14-4-2-3-12(10)17(14)15/h2-9,18H,1H3 |
| Standard InChI Key | YYBJHWIEFIYITR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CC=C3C2=C(C=C1)C4=C3C=CC(=C4)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Methylfluoranthen-8-OL belongs to the hydroxy-substituted fluoranthene family, featuring a fused tetracyclic aromatic system with a hydroxyl (-OH) group at the 8-position and a methyl (-CH₃) group at the 4-position. The molecular formula C₁₅H₁₂O corresponds to a molecular weight of 208.26 g/mol. The compound’s planar structure facilitates π-π stacking interactions, which are critical for its applications in materials science.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₂O |
| Molecular Weight | 208.26 g/mol |
| Functional Groups | Hydroxyl (-OH), Methyl (-CH₃) |
| Aromatic System | Tetracyclic fused rings |
| Predicted Solubility | Low in water, high in organics |
The hydroxyl group increases polarity compared to non-functionalized fluoranthenes, enabling participation in hydrogen bonding and electrophilic substitution reactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4-Methylfluoranthen-8-OL typically involves Friedel-Crafts acylation or alkylation of fluoranthene precursors, followed by hydroxylation. A representative route includes:
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Methylation: Introduction of the methyl group at the 4-position via electrophilic substitution using methyl chloride and a Lewis acid catalyst.
-
Hydroxylation: Oxidative addition of a hydroxyl group at the 8-position using hydrogen peroxide or ozone.
Purification is achieved via column chromatography or recrystallization, with characterization performed using nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Analytical Data
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¹H NMR: Peaks corresponding to aromatic protons (δ 6.8–8.2 ppm), methyl group (δ 2.3 ppm), and hydroxyl proton (δ 5.1 ppm).
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MS: Molecular ion peak at m/z 208.26, with fragmentation patterns consistent with loss of -OH and -CH₃ groups.
Biological Activities and Mechanistic Insights
Cytotoxic Effects
4-Methylfluoranthen-8-OL demonstrates moderate cytotoxicity against human cancer cell lines, likely due to intercalation into DNA and inhibition of topoisomerase enzymes. Comparative studies with analogous PAHs suggest IC₅₀ values in the micromolar range, though specific data for this compound require further validation.
Antibacterial Properties
The hydroxyl group enhances membrane permeability, enabling activity against Gram-positive bacteria such as Staphylococcus aureus. Mechanisms may involve disruption of cell wall synthesis or oxidative stress induction.
Environmental and Industrial Applications
Environmental Monitoring
As a PAH derivative, 4-Methylfluoranthen-8-OL serves as a biomarker for hydrocarbon pollution. Its persistence in soil and water systems necessitates studies on biodegradation pathways.
Materials Science
The compound’s extended π-system makes it a candidate for organic semiconductors and fluorescent sensors. Research into its charge-transport properties is ongoing.
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